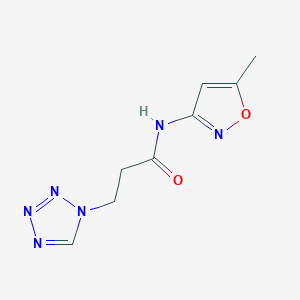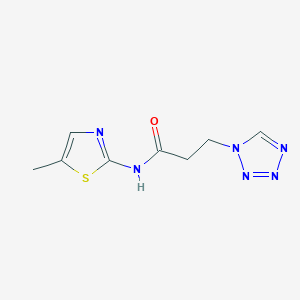![molecular formula C19H16N2O6 B4324713 METHYL 2'-AMINO-1,7'-DIMETHYL-2,5'-DIOXO-1,2-DIHYDRO-5'H-SPIRO[INDOLE-3,4'-PYRANO[3,2-C]PYRAN]-3'-CARBOXYLATE](/img/structure/B4324713.png)
METHYL 2'-AMINO-1,7'-DIMETHYL-2,5'-DIOXO-1,2-DIHYDRO-5'H-SPIRO[INDOLE-3,4'-PYRANO[3,2-C]PYRAN]-3'-CARBOXYLATE
Descripción general
Descripción
Methyl 2’-amino-1,7’-dimethyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[4,3-b]pyran]-3’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2’-amino-1,7’-dimethyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[4,3-b]pyran]-3’-carboxylate typically involves multi-step reactions. One common method involves the reaction of maleic anhydride with 4-aminobenzenesulfonamide under specific conditions. For instance, Iannelli et al. carried out the process under microwave irradiation at a temperature of 100°C, using an equimolar reagent mixture . Another method involves three-component reactions with aromatic aldehydes, malononitrile, and resorcinol using sodium carbonate as a catalyst in ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of green chemistry, such as the use of microwave irradiation and environmentally benign solvents, are often employed to optimize the yield and reduce the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2’-amino-1,7’-dimethyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[4,3-b]pyran]-3’-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxylate groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium carbonate, aromatic aldehydes, and malononitrile. The reactions are often carried out in ethanol or other suitable solvents under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with secondary amines can form aza-Michael adducts .
Aplicaciones Científicas De Investigación
Methyl 2’-amino-1,7’-dimethyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[4,3-b]pyran]-3’-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of methyl 2’-amino-1,7’-dimethyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[4,3-b]pyran]-3’-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to enzyme active sites through hydrogen bonds and pi-pi stacking interactions . These interactions can inhibit enzyme activity or modulate protein functions, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar pyrano structure and have been studied for their pharmacological properties.
Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives: These compounds also exhibit interesting biological activities and are used in similar research applications.
Uniqueness
Methyl 2’-amino-1,7’-dimethyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[4,3-b]pyran]-3’-carboxylate is unique due to its spiro linkage, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
methyl 2'-amino-1,7'-dimethyl-2,5'-dioxospiro[indole-3,4'-pyrano[4,3-b]pyran]-3'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6/c1-9-8-12-13(17(23)26-9)19(14(15(20)27-12)16(22)25-3)10-6-4-5-7-11(10)21(2)18(19)24/h4-8H,20H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWODTLJAMCQACK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)O1)C3(C4=CC=CC=C4N(C3=O)C)C(=C(O2)N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-[4-(1H-1,3-benzimidazol-1-ylmethyl)-5-methyl-2-thienyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4324633.png)
![2-AMINO-1-(5-METHYL-3-ISOXAZOLYL)-5-OXO-4-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)-2-THIENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B4324642.png)
![2-AMINO-4-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-THIENYL}-1-(4-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B4324648.png)


![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B4324667.png)
methanone](/img/structure/B4324672.png)
![9-amino-6-cyano-7-(3-methoxyphenyl)-11-oxo-7H,11H-pyrido[2,1-b][1,3]benzothiazin-8-yl cyanide](/img/structure/B4324679.png)
![ethyl 2'-amino-5-bromo-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-c]chromene]-3'-carboxylate](/img/structure/B4324705.png)
![METHYL 2'-AMINO-1-(CARBAMOYLMETHYL)-7'-METHYL-2,5'-DIOXO-1,2-DIHYDRO-5'H-SPIRO[INDOLE-3,4'-PYRANO[3,2-C]PYRAN]-3'-CARBOXYLATE](/img/structure/B4324715.png)
![5'-allyl 3'-methyl 2'-amino-5-bromo-1,6'-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B4324723.png)
![ethyl 6'-amino-5'-cyano-1-ethyl-2-oxo-2'-phenyl-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4324725.png)
![6'-amino-1-ethyl-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4324727.png)
![benzyl 6'-amino-5'-cyano-1-ethyl-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4324730.png)
